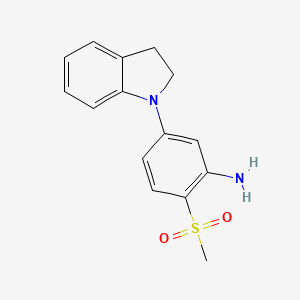
5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. 5-HT6 Receptor Antagonism
5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine derivatives have shown potential as potent 5-HT6 receptor antagonists. These compounds, including N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives, exhibit high affinity for the 5-HT6 receptor, which is relevant for neuropharmacology and cognitive disorders treatment (Cole et al., 2005).
2. NMR Spectroscopy in Chemistry
The compound's variants have been studied using NMR spectroscopy. Specifically, 1H and 13C NMR studies of 2‐functionalized 5‐(methylsulfonyl)‐1‐phenyl‐1H‐indoles provide insights into their chemical structure and interactions, critical for developing new compounds with specific properties (Cruz-López et al., 2007).
3. Potential Treatment of Cognitive Disorders
Some derivatives of 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine show promise in treating cognitive disorders. Compounds like N1-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole and its derivatives have displayed potent binding affinity to the 5-HT6 receptor, which is significant in cognitive enhancement and potential treatment of disorders such as Alzheimer's disease (Nirogi et al., 2011).
4. GPR119 Agonists for Anti-Diabetic Agents
Derivatives with the 5-(methylsulfonyl)indoline motif have been identified as novel GPR119 agonists, making them promising candidates for developing anti-diabetic agents. Their role in enhancing agonistic activity and potential effectiveness in lowering plasma glucose levels marks a significant step in diabetes treatment research (Sato et al., 2014).
5. X-Ray Crystallographic Structure Determination
The compound and its derivatives have also been used in X-ray crystallographic studies to understand their molecular structure better, which is vital for synthesizing new drugs and materials (Chan et al., 1992).
6. Synthesis and Biological Evaluation
Various N1-phenylsulfonyl indole derivatives have been synthesized and evaluated as 5-HT6R ligands, demonstrating potent in vitro binding affinity and selectivity. This research is critical for developing treatments for cognitive disorders (Nirogi et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(2,3-dihydroindol-1-yl)-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-20(18,19)15-7-6-12(10-13(15)16)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNADQDGMMSYHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



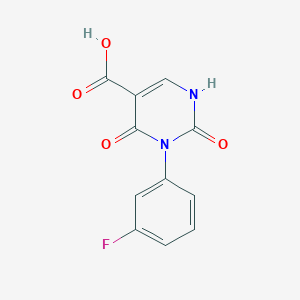
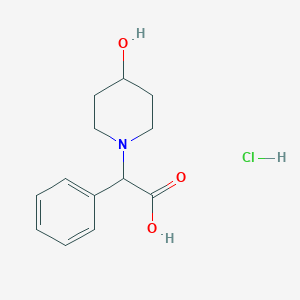
![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
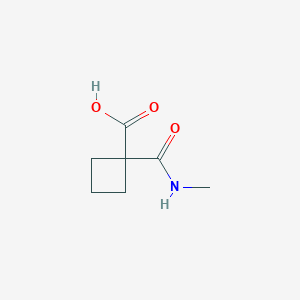
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)
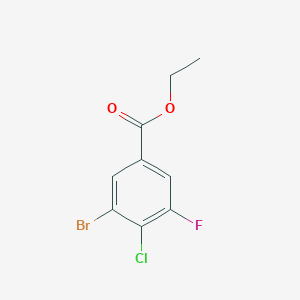
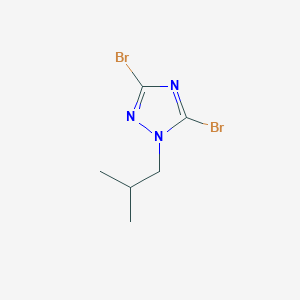
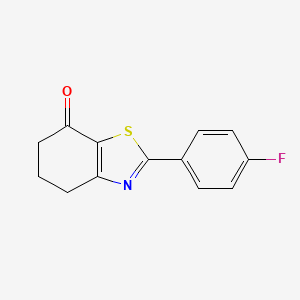
![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)
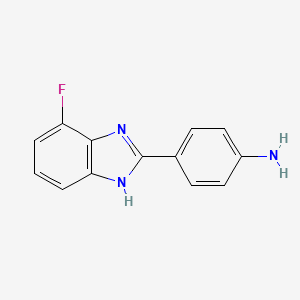
![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)
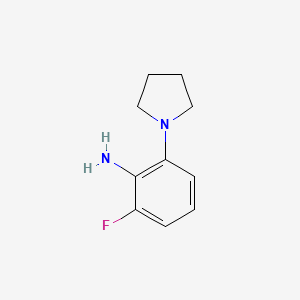
![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)